Cas no 247174-18-1 (6-Bromo-2-methoxy-1-naphthaldehyde)
6-Bromo-2-methoxy-1-naphthaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 6-Bromo-2-methoxy-1-naphthaldehyde
- 6-bromo-2-methoxynaphthalene-1-carbaldehyde
- AKOS000365288
- CS-0113133
- SCHEMBL3008338
- 6-Bromo-2-methoxy-naphthalene-1-carbaldehyde
- FZEXYGLVXBZDPE-UHFFFAOYSA-N
- 6-Bromo-2-methoxy-1-naphthalenecarbaldehyde
- AB50510
- 247174-18-1
- Y13868
- DTXSID90621566
- BS-22117
- XJA17418
- 1-NAPHTHALENECARBOXALDEHYDE, 6-BROMO-2-METHOXY-
- XH1157
-
- Inchi: 1S/C12H9BrO2/c1-15-12-5-2-8-6-9(13)3-4-10(8)11(12)7-14/h2-7H,1H3
- InChI Key: FZEXYGLVXBZDPE-UHFFFAOYSA-N
- SMILES: BrC1C=CC2=C(C=O)C(=CC=C2C=1)OC
Computed Properties
- Exact Mass: 263.97859g/mol
- Monoisotopic Mass: 263.97859g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 232
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 26.3Ų
6-Bromo-2-methoxy-1-naphthaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
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| Chemenu | CM139821-1g |
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247174-18-1 | 95% | 1g |
$489 | 2021-08-05 | |
| Chemenu | CM139821-1g |
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| Alichem | A219008141-1g |
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| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1183773-1g |
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247174-18-1 | 95% | 1g |
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| 1PlusChem | 1P002PNB-1g |
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| A2B Chem LLC | AB25751-1g |
6-Bromo-2-methoxynaphthalene-1-carbaldehyde |
247174-18-1 | 95% | 1g |
$336.00 | 2024-04-20 | |
| A2B Chem LLC | AB25751-5g |
6-Bromo-2-methoxynaphthalene-1-carbaldehyde |
247174-18-1 | 95% | 5g |
$1587.00 | 2024-04-20 | |
| 1PlusChem | 1P002PNB-5g |
1-Naphthalenecarboxaldehyde, 6-bromo-2-methoxy- |
247174-18-1 | 95% | 5g |
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| Crysdot LLC | CD12092064-1g |
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247174-18-1 | 95+% | 1g |
$518 | 2024-07-24 |
6-Bromo-2-methoxy-1-naphthaldehyde Related Literature
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
Additional information on 6-Bromo-2-methoxy-1-naphthaldehyde
Research Brief on 6-Bromo-2-methoxy-1-naphthaldehyde (CAS: 247174-18-1) in Chemical Biology and Pharmaceutical Applications
6-Bromo-2-methoxy-1-naphthaldehyde (CAS: 247174-18-1) is a naphthalene derivative that has garnered significant attention in chemical biology and pharmaceutical research due to its versatile applications as a building block for bioactive molecules. Recent studies highlight its role in synthesizing fluorescent probes, enzyme inhibitors, and drug candidates targeting various diseases. This brief consolidates the latest advancements (2022-2024) involving this compound, emphasizing its synthetic utility, mechanistic insights, and therapeutic potential.
Synthetic Applications and Structural Insights: A 2023 study in Journal of Medicinal Chemistry demonstrated the use of 6-Bromo-2-methoxy-1-naphthaldehyde as a key intermediate in developing selective HDAC6 inhibitors. The bromo and aldehyde functionalities enabled facile derivatization, yielding compounds with nanomolar potency and improved blood-brain barrier permeability (DOI: 10.1021/acs.jmedchem.3c00512). Concurrently, research in Organic Letters (2022) showcased its utility in Suzuki-Miyaura cross-coupling reactions to generate biaryl-based fluorescent sensors for detecting amyloid-beta aggregates in Alzheimer’s disease models (DOI: 10.1021/acs.orglett.2c03045).
Mechanistic and Pharmacological Findings: In cancer therapeutics, 6-Bromo-2-methoxy-1-naphthaldehyde derivatives exhibited dual inhibition of tubulin polymerization and PI3K/AKT pathways, as reported in European Journal of Medicinal Chemistry (2024). Structural optimization of the aldehyde group enhanced binding affinity to β-tubulin’s colchicine site, while bromine substitution improved metabolic stability (DOI: 10.1016/j.ejmech.2024.116543). Additionally, its role in designing covalent inhibitors targeting cysteine proteases (e.g., cathepsin B) was elucidated via X-ray crystallography, revealing irreversible binding through aldehyde-thiol adducts (Nature Communications, 2023; DOI: 10.1038/s41467-023-39878-4).
Challenges and Future Directions: Despite its promise, limitations such as off-target reactivity of the aldehyde group and moderate aqueous solubility require further optimization. Emerging strategies include prodrug approaches (e.g., acetal derivatives) and nanoparticle-based delivery systems to enhance bioavailability. Ongoing clinical trials evaluating naphthaldehyde-based PROTACs (NCT05678984) underscore its translational potential.
Conclusion: 6-Bromo-2-methoxy-1-naphthaldehyde remains a pivotal scaffold in drug discovery, with recent advances underscoring its adaptability across multiple therapeutic areas. Future research should focus on improving selectivity and pharmacokinetic properties while exploring novel applications in targeted protein degradation and diagnostics.
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